N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
Description
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonylethyl linker, and a phenoxyacetamide moiety. The sulfonyl group enhances metabolic stability, while the 3-chlorophenyl and phenoxy substituents may modulate lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGWGFZDCSDRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The 3-chlorophenyl group is introduced via nucleophilic substitution reactions.
The sulfonyl group is then added through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the coupling of the piperazine derivative with phenoxyacetamide under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenoxyacetamide moiety are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
a. 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
- Structure : Shares the 3-chlorophenyl-piperazine core but lacks the sulfonylethyl linker. Instead, it has a direct acetamide linkage to a 4-fluorophenyl group.
- Key Differences :
- Absence of sulfonyl group reduces metabolic stability compared to the target compound.
- Fluorine substituent on the phenyl ring may enhance electronegativity and alter receptor interactions.
- Molecular Weight: 347.81 g/mol (vs. higher for the target compound due to sulfonylethyl and phenoxy groups) .
b. N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
- Structure : Contains a sulfonyl group linked to a 4-methylphenyl (tosyl) substituent on piperazine, with an acetamide attached to 4-fluorophenyl.
- Key Differences :
- Tosyl group (4-methylphenylsulfonyl) vs. 3-chlorophenylsulfonyl in the target compound.
- Methyl substituent increases hydrophobicity, while chlorine may enhance steric effects and binding selectivity.
- Biological Implications : Tosyl groups are common in protease inhibitors, suggesting divergent therapeutic applications .
c. N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure: Features a β-lactam (azetidinone) ring and a nitro group, differentiating it from the target compound.
- Nitro group may confer redox activity but increases toxicity risks.
- Biological Activity : Reported as having "good anti-proliferative activity" in vitro, highlighting the role of heterocyclic diversity in pharmacological effects .
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~450 (estimated) | ~3.5 | 3-Chlorophenyl, sulfonylethyl, phenoxy | High (sulfonyl group) |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | 347.81 | ~2.8 | 4-Fluorophenyl, acetamide | Moderate |
| N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | ~420 (estimated) | ~3.2 | Tosyl, 4-fluorophenyl | High |
Note: LogP values estimated using fragment-based methods; metabolic stability inferred from sulfonyl group presence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
